molecular formula C11H16ClN3 B1467873 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine CAS No. 1247390-56-2

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine

Cat. No. B1467873
CAS RN: 1247390-56-2
M. Wt: 225.72 g/mol
InChI Key: TWIRDMIKFRKYMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidines, including CDMP, can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Another method involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for example, has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of CDMP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a 3,5-dimethylpiperidin-1-yl group attached to the 6-position of the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidines, including CDMP, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions . In addition, they can undergo regioselective reactions with carbonyl compounds and amidines .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anticancer Applications

Pyrimidine derivatives have shown promising results in cancer treatment . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Antifungal Applications

New pyrimidine derivatives have been synthesized and their antifungal activities have been evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities .

Synthesis of Novel Anti-Inflammatory Agents

Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Development of Selective Anticancer Agents

The structure-activity relationships and synthetic pathways used for constructing pyrimidine scaffolds can assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Development of Fungicidal Agents

The synthesis of new pyrimidine derivatives and their evaluation against phytopathogenic fungi provide a basis for the development of potent fungicidal agents .

Mechanism of Action

While the specific mechanism of action for CDMP is not mentioned in the search results, pyrimidine derivatives in general have been found to exert their pharmacological effects through various mechanisms. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name

4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRDMIKFRKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine

Synthesis routes and methods

Procedure details

0.3 g of 4,6-dichloropyrimidine and 0.34 g of 3,5-dimethylpiperidine (cis/trans diastereomer=about 3/1) were mixed and left for 5 hours at room temperature. The reaction mixture was subjected to silica gel column chromatography to obtain 0.3 g of 4-chloro-6-(3,5-dimethylpiperidino)pyrimidine. This compound had the cis/trans diastereomer originated two methyls on the pyperidine ring. The ratio of the cis/trans diastereomer was about 3.1/1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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